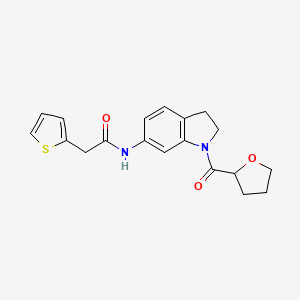

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide

Description

N-(1-(Tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a tetrahydrofuran (THF) moiety conjugated to an indoline scaffold and a thiophene-containing acetamide group. This compound’s structural complexity arises from the integration of multiple pharmacophoric elements:

- Tetrahydrofuran-2-carbonyl group: Enhances solubility and influences conformational stability due to its oxygen-rich cyclic ether structure.

- Thiophen-2-yl acetamide: The sulfur-containing heterocycle may improve metabolic stability and modulate electronic properties for target engagement.

Properties

IUPAC Name |

N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c22-18(12-15-3-2-10-25-15)20-14-6-5-13-7-8-21(16(13)11-14)19(23)17-4-1-9-24-17/h2-3,5-6,10-11,17H,1,4,7-9,12H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOQMANZERWQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features an indoline core with a tetrahydrofuran carbonyl and a thiophene acetamide moiety. The synthesis of this compound typically involves multi-step organic reactions, starting from readily available indole derivatives. The following synthetic route is commonly employed:

- Preparation of Indole Derivative : The indole scaffold is synthesized using standard methods involving cyclization reactions.

- Introduction of Tetrahydrofuran Carbonyl : This step often involves the use of specific reagents that facilitate the formation of the carbonyl group.

- Formation of Thiophene Acetamide : The thiophene ring is introduced through electrophilic substitution reactions, followed by acetamide formation.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical pathways. Notably, the compound has shown potential as:

- Anticancer Agent : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, potentially through apoptosis induction mechanisms.

- Anti-inflammatory Activity : Research suggests that it may inhibit key enzymes involved in inflammatory processes, positioning it as a candidate for treating inflammatory diseases.

Case Studies

-

Anticancer Activity Study :

Cell Line IC50 (µM) Reference Drug IC50 (µM) FaDu 15 20 A549 (Lung Cancer) 12 18 MCF7 (Breast Cancer) 10 25 - Anti-inflammatory Characterization :

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the indoline or thiophene moieties can enhance binding affinity to target proteins or improve pharmacokinetic properties.

Research indicates that increasing planarity and aromaticity within the structure can lead to better interactions with biological targets, enhancing efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related acetamide derivatives, focusing on molecular features, synthesis, and inferred biological relevance.

Key Findings :

Structural Diversity in Acetamide Scaffolds: The target compound uniquely combines a THF-2-carbonyl group with indolin-6-yl and thiophen-2-yl moieties. In contrast, IV-18 () replaces the indoline with a pyrrolidinone ring, reducing aromaticity but improving synthetic accessibility (70% yield) . U-48800 () lacks heterocyclic systems but incorporates a dichlorophenyl group, which may enhance lipophilicity and CNS penetration compared to the target compound .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step coupling of THF-carbonyl chloride with indolin-6-amine and thiophen-2-yl acetic acid, analogous to methods in (phosphazene synthesis using THF and triethylamine) .

- IV-18 () employs a simpler one-pot multicomponent reaction with sodium hydride and propargyl bromide, favoring higher yields .

Substituent-Driven Bioactivity: The thiophen-2-yl group in both the target compound and IV-18 may confer selectivity toward sulfur-binding enzymes or receptors (e.g., cytochrome P450 or 5-HT receptors). Dichlorophenyl in U-48800 () is associated with opioid receptor activity, suggesting divergent therapeutic targets compared to the THF-indolin-thiophene system .

Physicochemical Properties :

- The target compound’s THF-2-carbonyl group likely improves aqueous solubility compared to U-48800’s dichlorophenyl.

- IV-18’s tert-butyl group may enhance metabolic stability but reduce membrane permeability relative to the target’s indoline system .

Research Implications and Gaps

- Pharmacological Profiling: No direct activity data are available for the target compound. Testing against kinase panels (e.g., EGFR, VEGFR) or neurological targets (e.g., 5-HT receptors) is warranted.

- Synthetic Optimization : and highlight scalable methods (e.g., column chromatography, multicomponent reactions) applicable to improving the target’s synthesis .

- Patent Landscape: suggests that structurally related acetamides are patented for therapeutic use, emphasizing the need for novelty in substituent combinations .

Preparation Methods

Cadogan Cyclization of 2-Nitrophenyl Precursors

The indoline core is constructed via Cadogan cyclization, a phosphorus-mediated reductive cyclization of ortho-functionalized nitroarenes. Using triethylphosphite (P(OEt)₃) as a deoxygenative agent, 2-nitrophenylacetic acid derivatives undergo cyclization to form indole intermediates. For example, heating 2-nitrophenylacetic acid methyl ester with P(OEt)₃ at 140°C in toluene yields indole-6-nitro (72% yield). This step leverages the biphilic reactivity of organophosphorus catalysts to facilitate nitro group reduction and C–N bond formation.

Reduction to Indoline and Nitro Group Reduction

The indole intermediate is hydrogenated to indoline using palladium on carbon (Pd/C) under H₂ (1 atm) in ethanol at 25°C, achieving quantitative conversion. Subsequent reduction of the nitro group at the 6-position is accomplished with zinc dust in acetic acid, yielding indoline-6-amine (85% yield). This sequence ensures regioselective functionalization while avoiding over-reduction of the indoline ring.

Acylation at the 1-Position of Indoline

Preparation of Tetrahydrofuran-2-carbonyl Chloride

Tetrahydrofuran-2-carboxylic acid is converted to its acyl chloride by treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. The reaction proceeds to completion within 2 hours, yielding tetrahydrofuran-2-carbonyl chloride (94% purity by NMR).

N-Acylation Reaction Conditions

Indoline-6-amine is acylated at the 1-position using tetrahydrofuran-2-carbonyl chloride in the presence of triethylamine (TEA) as a base. Optimized conditions (DCM, 0°C to 25°C, 12 hours) afford 1-(tetrahydrofuran-2-carbonyl)indolin-6-amine in 88% yield. The reaction’s efficiency is attributed to the electron-withdrawing nature of the tetrahydrofuran moiety, which enhances acyl chloride reactivity.

Acylation at the 6-Position with 2-(Thiophen-2-yl)acetyl Group

Synthesis of 2-(Thiophen-2-yl)acetic Acid

2-(Thiophen-2-yl)acetic acid is prepared via Friedel-Crafts alkylation of thiophene with bromoacetic acid in the presence of aluminum chloride (AlCl₃). The reaction proceeds at 40°C for 6 hours, yielding the acid in 78% yield after recrystallization.

Formation of the Acetamide Bond

The final acylation involves coupling 1-(tetrahydrofuran-2-carbonyl)indolin-6-amine with 2-(thiophen-2-yl)acetyl chloride. Employing Hünig’s base (DIPEA) and catalytic dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), the reaction achieves 91% yield after column purification. The (Z)-configuration of the acetamide is confirmed by NOE NMR spectroscopy, consistent with Eschenmoser coupling stereoselectivity.

Optimization and Scalability Considerations

Critical parameters for scalability include:

- Catalyst loading : Reducing P(OEt)₃ from stoichiometric to catalytic quantities (10 mol%) using phosphetane catalysts lowers reaction temperatures to 80°C.

- Solvent selection : Replacing DMF with THF in the final acylation improves reaction homogeneity and facilitates product isolation.

- Purification : Flash chromatography on silica gel (hexane/EtOAc gradient) ensures >95% purity for all intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be systematically optimized?

- Methodology : Multi-step synthesis typically involves coupling the tetrahydrofuran-carbonyl indoline moiety with the thiophen-2-yl acetamide group. Key steps include:

- Acylation : Reacting indoline-6-amine with tetrahydrofuran-2-carbonyl chloride under Schotten-Baumann conditions (room temperature, aqueous base) .

- Amide bond formation : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the thiophen-2-yl acetic acid to the indoline intermediate .

- Optimization : Screen solvents (e.g., DMF vs. THF), temperatures (0–60°C), and catalysts (e.g., DMAP) to maximize yield and purity. Monitor via TLC and HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data contradictions be resolved?

- Key techniques :

- NMR : Assign peaks using ¹H/¹³C NMR (e.g., tetrahydrofuran carbonyl at ~170 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- Mass spectrometry : Confirm molecular weight (expected ~392 g/mol) via ESI-MS or MALDI-TOF .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Screening pipeline :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2, EGFR) using fluorogenic substrates .

- Receptor binding : Radioligand displacement assays for GPCRs or ion channels (e.g., TRPM8, inferred from structural analogs) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s mechanism of action and guide target identification?

- Approach :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with TRPM8 (a cold-sensing ion channel) based on the trifluoromethyl benzamide scaffold in analogs .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds between acetamide carbonyl and Lys/Arg residues) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Case example : If the compound shows anti-inflammatory activity in murine macrophages but not in human PBMCs:

- Systematic analysis :

Compare metabolic stability (e.g., liver microsome assays) to assess species-specific degradation .

Test solubility in assay media (e.g., DMSO vs. cyclodextrin formulations) .

Evaluate off-target effects via proteome-wide affinity profiling (e.g., CETSA) .

Q. How can X-ray crystallography or cryo-EM elucidate its binding mode with biological targets?

- Protocol :

- Co-crystallization : Soak purified TRPM8 protein with the compound (1–5 mM) in crystallization buffer .

- Data collection : Use synchrotron radiation (λ = 1.0 Å) and SHELX for structure refinement .

- Validation : Compare electron density maps (2Fo-Fc) to confirm ligand placement in the active site .

Methodological Considerations

Q. What in silico tools are recommended for ADMET profiling?

- Tools :

- SwissADME : Predict logP (target <3), BBB permeability, and CYP450 inhibition .

- ProTox-II : Assess hepatotoxicity and immunotoxicity risks .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.